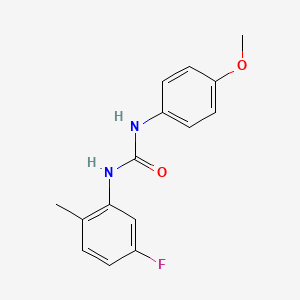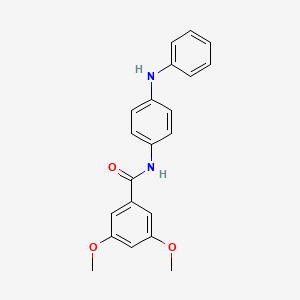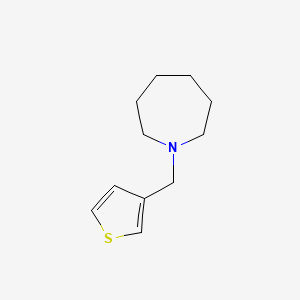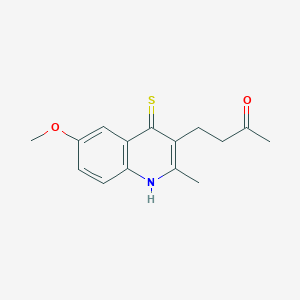
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea, also known as FMU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FMU is a urea derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood. However, studies have shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea can reduce tumor growth, inflammation, and neuronal damage in animal models.
实验室实验的优点和局限性
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has also been shown to have low toxicity in animal models. However, there are some limitations to using N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has limited solubility in water, which can make it difficult to administer in vivo. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea also has a short half-life, which may limit its therapeutic potential.
未来方向
There are several future directions for N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea research. One potential area of research is the development of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of the specific enzymes and signaling pathways targeted by N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea. This information could be used to develop more targeted therapies for cancer, inflammation, and neurological disorders. Finally, more studies are needed to fully understand the safety and efficacy of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea in humans. Clinical trials are needed to determine the optimal dosing and administration of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea for various diseases.
合成方法
The synthesis of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 4-methoxyaniline in the presence of a catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently converted to the final product, N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea. The synthesis method has been optimized to produce high yields of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea with high purity.
科学研究应用
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent. In vitro studies have shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has anti-inflammatory, anti-cancer, and neuroprotective properties. In vivo studies have also shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has therapeutic potential in animal models of cancer, inflammation, and neurological disorders.
属性
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-3-4-11(16)9-14(10)18-15(19)17-12-5-7-13(20-2)8-6-12/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEFUBFLQLPYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)

![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)

![1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5883348.png)
![2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)


